Trofinetide is a synthetic analog of the naturally occurring tripeptide glycine-proline-glutamate (GPE) [, ]. GPE itself is a metabolite of insulin-like growth factor 1 (IGF-1) [, ]. Trofinetide was initially developed by Neuren Pharmaceuticals in 2000 []. It is classified as a neurotrophic peptide mimetic and is currently being investigated for its potential therapeutic benefits in treating neurodevelopmental disorders, particularly Rett syndrome [, , , ].
While the provided literature doesn't delve into the specifics of Trofinetide synthesis, it mentions that Trofinetide is a methyl group-containing analog of GPE []. This suggests that the synthesis process likely involves modifications to the standard GPE synthesis to incorporate the methyl group. Further research into patents and chemical literature would be needed to elucidate the exact synthesis pathway.
While the exact mechanism of action of Trofinetide remains to be fully elucidated, research suggests it may exert its effects through multiple pathways [, ]:
Trofinetide's primary application in scientific research is centered around its potential as a therapeutic agent for neurodevelopmental disorders [, , , ].
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5